Octastine

Description

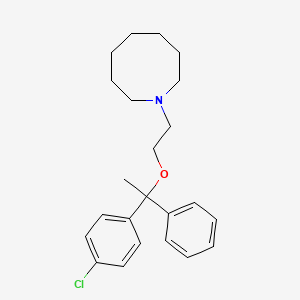

Octastine (CAS 59767-12-3) is an antihistaminic agent with the molecular formula C₂₃H₃₀ClNO and a molecular weight of 371.94 g/mol . Structurally, it belongs to the benzhydryl ether class, characterized by a central benzhydryl group (a diphenylmethane derivative) substituted with a chlorine atom at the para position of one phenyl ring and an ethoxy-linked azocane (eight-membered saturated nitrogen heterocycle) moiety . Its IUPAC name is 1-(2-((4-chloro-α-methyl-α-phenylbenzyl)oxy)ethyl)azocane, reflecting its complex architecture designed for enhanced receptor binding .

This compound’s antihistaminic activity likely stems from its ability to antagonize histamine H₁ receptors, a common mechanism among benzhydryl derivatives.

Properties

IUPAC Name |

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClNO/c1-23(20-10-6-5-7-11-20,21-12-14-22(24)15-13-21)26-19-18-25-16-8-3-2-4-9-17-25/h5-7,10-15H,2-4,8-9,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJCUSNUTZBJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975176 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59767-12-3 | |

| Record name | Octastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF97ZA9NZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octastine involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of p-chlorobenzyl chloride with phenylmagnesium bromide to form p-chlorophenylphenylmethane. This intermediate is then reacted with ethylene oxide to produce p-chlorophenylphenylethanol. Finally, the ethanol derivative is reacted with azocane in the presence of a strong base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Octastine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Hydroxyl derivatives, nitriles, substituted amines.

Scientific Research Applications

Octastine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

Medicine: Explored for its potential therapeutic effects, including its use as an antihistamine and in the treatment of allergic reactions.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of Octastine involves its interaction with specific molecular targets in the body. It primarily acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms. Additionally, this compound may interact with other receptors and enzymes, modulating various physiological pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Octastine shares structural homology with other benzhydryl compounds, particularly orphenadrine (CAS 83-98-7), a muscle relaxant and antihistamine . Below is a comparative analysis of key benzhydryl derivatives:

Key Observations :

- Azocane vs.

Cross-Class Comparison with Other Antihistamines

Key Takeaway : this compound is distinct from other "Octa-" prefixed compounds in both structure and mechanism, underscoring the importance of benzhydryl motifs in antihistaminic activity .

Research Findings and Implications

- Structural Optimization : The azocane ring in this compound represents a deliberate departure from traditional ethylamine chains (e.g., diphenhydramine), possibly mitigating sedative side effects common in first-generation antihistamines .

- Chlorine Substitution : The para-chloro substitution aligns with trends in antihistamine design to enhance potency and duration of action .

- Limited Clinical Data: Despite its structural ingenuity, this compound’s clinical efficacy and safety profile remain underdocumented in the provided evidence, highlighting a gap for future research.

Biological Activity

Octastine, a compound that belongs to the class of neuropeptides, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings. The analysis is supported by data tables and case studies to provide a comprehensive overview.

This compound is a synthetic analogue derived from allatostatin, a neuropeptide involved in regulating juvenile hormone biosynthesis in insects. Its structure allows it to interact with specific receptors in target organisms, leading to various biological effects.

- Chemical Structure : this compound features a unique arrangement of amino acids that enhances its binding affinity to allatostatin receptors.

- Mechanism of Action : It primarily inhibits juvenile hormone production by acting on the corpora allata in insects, which is crucial for growth and development.

Insect Growth Regulation

Research indicates that this compound exhibits significant insect growth regulatory properties. A study conducted on the cockroach Diploptera punctata demonstrated that this compound analogues effectively inhibited juvenile hormone biosynthesis. The most active analogues showed IC50 values comparable to natural allatostatin:

| Compound | IC50 Value (M) |

|---|---|

| H17 | 5.17 × 10⁻⁸ |

| Analogue 1 | 5.17 × 10⁻⁸ |

| Analogue 4 | 6.44 × 10⁻⁸ |

These findings suggest that this compound and its analogues could serve as potential insecticides by disrupting hormonal regulation in pests .

Antimicrobial Activity

In addition to its insecticidal properties, this compound has been investigated for its antimicrobial effects. Studies have shown that certain extracts containing this compound can inhibit the growth of various Gram-positive bacteria while showing lesser effects on Gram-negative strains. The minimum bactericidal concentration (MBC) values varied significantly based on extraction methods:

| Extract Type | MBC (µg/mL) |

|---|---|

| CO2 Extract | 0.1 - 24.4 |

| Ultrasonic Extract | 18.3 - 293.0 |

| Percolation Extract | 2343.8 - 4687.5 |

These results highlight the potential use of this compound-derived compounds in developing new antibacterial agents .

Case Study 1: Insect Growth Regulation

A series of laboratory experiments were conducted using this compound analogues on D. punctata. The study aimed to evaluate the effectiveness of different structural modifications on biological activity:

- Objective : Assess the impact of N-methylation on allatostatin analogues.

- Findings : Single N-methylation significantly enhanced biological activity compared to double N-methylation.

This case study underscores the importance of structural optimization in developing effective insect growth regulators .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of extracts containing this compound against pathogenic bacteria:

- Objective : Determine the efficacy of various extraction methods.

- Results : CO2 extracts exhibited superior antibacterial activity with lower MBC values compared to ultrasonic and percolation extracts.

This case study emphasizes the relevance of extraction techniques in enhancing the biological activity of compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.